molecular formula C16H13F3N2OS B5699119 sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate

sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate

Cat. No.: B5699119
M. Wt: 338.3 g/mol
InChI Key: RGCBDBHTXLKVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate typically involves the reaction of heptyl and methyl-substituted oxazolone precursors with sodium hydroxide. The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and yield by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various oxazole and oxazolone derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate include other oxazolones and oxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific heptyl and methyl substitutions, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(23)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCBDBHTXLKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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